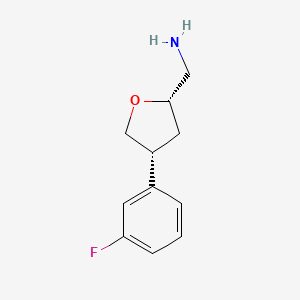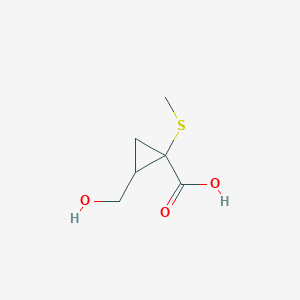
2-(Hydroxymethyl)-1-(methylsulfanyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-1-(methylsulfanyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a hydroxymethyl group and a methylsulfanyl group attached to the cyclopropane ring
Preparation Methods
The synthesis of 2-(Hydroxymethyl)-1-(methylsulfanyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane derivatives with appropriate reagents to introduce the hydroxymethyl and methylsulfanyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis.
Chemical Reactions Analysis
2-(Hydroxymethyl)-1-(methylsulfanyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Hydroxymethyl)-1-(methylsulfanyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving cyclopropane derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Hydroxymethyl)-1-(methylsulfanyl)cyclopropane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. The hydroxymethyl and methylsulfanyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The specific pathways involved may vary depending on the application and target molecules.
Comparison with Similar Compounds
Similar compounds to 2-(Hydroxymethyl)-1-(methylsulfanyl)cyclopropane-1-carboxylic acid include other cyclopropane derivatives with different substituents These compounds may have similar structural features but differ in their chemical reactivity and applications
Properties
Molecular Formula |
C6H10O3S |
|---|---|
Molecular Weight |
162.21 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1-methylsulfanylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O3S/c1-10-6(5(8)9)2-4(6)3-7/h4,7H,2-3H2,1H3,(H,8,9) |
InChI Key |
KBOKFTXWQUQTTK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(CC1CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



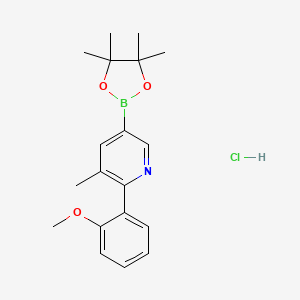

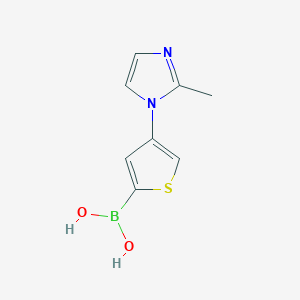

![N-{4-[(1R)-1-Hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B13343773.png)
![2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B13343775.png)
![7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13343786.png)

![(S)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13343796.png)

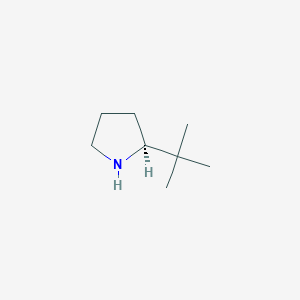
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B13343813.png)
